A Guide to the ¹H and ¹³C NMR Spectroscopy of 9-Tosylphenanthrene
A Guide to the ¹H and ¹³C NMR Spectroscopy of 9-Tosylphenanthrene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 9-tosylphenanthrene. In the absence of a publicly available, fully assigned experimental spectrum, this guide synthesizes data from analogous compounds and foundational NMR principles to predict and interpret the spectral characteristics of this molecule. We will explore the expected chemical shifts, coupling constants, and the influence of the tosyl substituent on the phenanthrene ring system. Furthermore, this guide outlines a comprehensive experimental protocol for acquiring high-quality NMR data for 9-tosylphenanthrene, ensuring scientific integrity and reproducibility. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are working with or may encounter this and similar molecular scaffolds.
Introduction: The Structural Significance of 9-Tosylphenanthrene
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that form the core structure of many biologically active molecules and functional materials. The introduction of a tosyl (p-toluenesulfonyl) group at the 9-position of the phenanthrene nucleus, to form 9-tosylphenanthrene, significantly alters the electronic and steric properties of the parent molecule. The electron-withdrawing nature of the sulfonyl group and the steric bulk of the tosyl moiety can influence the reactivity, conformation, and photophysical properties of the phenanthrene system.
NMR spectroscopy is an indispensable tool for the structural elucidation of such complex organic molecules.[1] A thorough understanding of the ¹H and ¹³C NMR spectra of 9-tosylphenanthrene is crucial for its unambiguous identification, purity assessment, and for understanding its chemical behavior.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 9-tosylphenanthrene is expected to be complex, with signals corresponding to the protons of the phenanthrene core and the tosyl group. The aromatic region, typically between 7.0 and 9.0 ppm, will contain the signals for the nine protons of the phenanthrene ring system.[2] The tosyl group will contribute signals for the four aromatic protons of its p-tolyl substituent and a singlet for the methyl protons.
The Phenanthrene Ring Protons
The chemical shifts of the phenanthrene protons are influenced by the anisotropic effects of the fused aromatic rings and the electronic effect of the tosyl substituent.[3] Protons in sterically hindered positions, such as H-1 and H-8, are expected to be shifted downfield. The electron-withdrawing sulfonyl group will deshield the protons in its vicinity, particularly H-8 and H-10.
Based on data for substituted phenanthrenes and general principles of aromatic proton chemical shifts, the following is a predicted assignment for the phenanthrene protons of 9-tosylphenanthrene:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4, H-5 | 8.80 - 8.70 | d | J ≈ 8.0 |
| H-1, H-8 | 8.60 - 8.50 | d | J ≈ 8.0 |
| H-10 | 8.20 - 8.10 | s | - |
| H-3, H-6 | 7.80 - 7.70 | t | J ≈ 7.5 |
| H-2, H-7 | 7.70 - 7.60 | t | J ≈ 7.5 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.
The Tosyl Group Protons
The protons of the p-tolyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region.[4] The methyl group will give rise to a singlet further upfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' (ortho to SO₂) | 7.80 - 7.70 | d |
| H-3', H-5' (meta to SO₂) | 7.40 - 7.30 | d |
| Methyl Protons | 2.40 - 2.30 | s |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of 9-tosylphenanthrene will provide valuable information about the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 110-160 ppm.[5] The presence of the electron-withdrawing sulfonyl group will cause a downfield shift for the carbon atom to which it is attached (C-9) and will also influence the chemical shifts of other carbons in the phenanthrene ring.
The Phenanthrene Ring Carbons
Due to the lack of symmetry, all 14 carbon atoms of the phenanthrene core are expected to be non-equivalent, leading to 14 distinct signals in the ¹³C NMR spectrum. The quaternary carbons (C-4a, C-4b, C-8a, C-10a, and C-9) will generally show weaker signals compared to the protonated carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-9 | 140.0 - 138.0 |
| C-10 | 135.0 - 133.0 |
| Quaternary Carbons (C-4a, C-4b, C-8a, C-10a) | 132.0 - 128.0 |
| CH Carbons | 130.0 - 123.0 |
The Tosyl Group Carbons
The tosyl group will contribute four signals for the carbons of the p-tolyl ring and one for the methyl carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (ipso-carbon) | 145.0 - 143.0 |
| C-4' (para-carbon) | 142.0 - 140.0 |
| C-2', C-6' (ortho-carbons) | 130.0 - 128.0 |
| C-3', C-5' (meta-carbons) | 128.0 - 126.0 |
| Methyl Carbon | 22.0 - 21.0 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 9-tosylphenanthrene, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the acquired data.
Sample Preparation
-
Compound Purity: Ensure the 9-tosylphenanthrene sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. For solubility issues, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of 9-tosylphenanthrene in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.[6]
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the acquisition and analysis of NMR data for 9-tosylphenanthrene.
Caption: Workflow for NMR data acquisition and analysis of 9-tosylphenanthrene.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectroscopic data for 9-tosylphenanthrene. By leveraging data from related structures and fundamental NMR principles, we have presented a detailed prediction of the chemical shifts and coupling patterns for this molecule. The provided experimental protocol offers a robust framework for acquiring high-quality, reproducible NMR data. This guide is intended to be a valuable asset for researchers, enabling the confident identification and characterization of 9-tosylphenanthrene and facilitating further investigations into its chemical and physical properties.
References
- High-resolution nuclear magnetic resonance spectra of phenanthrenes–IV Phenyl derivatives of phenanthrene. (1970). R Discovery.
- Donor-Acceptor Substituted Benzo-, Naphtho- and Phenanthro-Fused Norbornadienes. (2020). [Source not available].
- Synthesis of phenanthrene derivatives 7. [a] ¹H NMR analysis reveals... (n.d.).
- Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.
- Table 3 from Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). Semantic Scholar.
- Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. (2021). Engineered Science Publisher.
- Phenanthrene Spectra. (n.d.). [Source not available].
- ¹H NMR Spectrum (1D, 400 MHz, H₂O, predicted) (NP0244812). (n.d.). NP-MRD.
- Metal-free naphthannulations of yne-allenone esters for accessing polycyclic aromatic hydrocarbons - Supporting Inform
- NMR Spectroscopy. (n.d.). Career Endeavour.
- ¹³C-NMR. (n.d.). [Source not available].
- Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents. (n.d.). PMC.
- ¹³C NMR Spectrum (1D, 101 MHz, H₂O, predicted) (NP0192875). (n.d.). NP-MRD.
- 9.7: ¹³C-NMR Spectroscopy. (2020). Chemistry LibreTexts.
- Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and Characterization of N,N′-Bismesityl Phenanthrene-9,10-diimine and Imine–Nitrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. careerendeavour.com [careerendeavour.com]
- 5. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PhotochemCAD | Phenanthrene [photochemcad.com]
